1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine is a compound that features both triazole and imidazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Attachment of the Imidazole Ring: The triazole derivative is then reacted with an imidazole precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the stabilization of metal ions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The triazole and imidazole rings can coordinate with metal ions, influencing various biochemical pathways. This coordination can inhibit enzyme activity or alter protein function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound also features triazole rings and is used as a ligand in coordination chemistry.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with applications in medicinal chemistry.
Uniqueness
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both triazole and imidazole rings, which provide a versatile platform for various chemical modifications and applications. Its ability to coordinate with metal ions and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-6(10-11-12)5-13-3-2-9-7(13)8/h2-4H,5H2,1H3,(H2,8,9) |
InChI Key |
LAOVXYZGMAJXFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=CN=C2N |
Origin of Product |
United States |
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